Cas no 2680733-14-4 (4-Chloro-2-acetamido-6-methoxybenzoic acid)

4-Chloro-2-acetamido-6-methoxybenzoic acid is a specialized benzoic acid derivative featuring chloro, acetamido, and methoxy functional groups. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of multiple substituents allows for selective modifications, making it valuable for constructing complex molecular frameworks. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. The compound’s purity and functional group compatibility further enhance its utility in multi-step synthesis, enabling precise control over reaction pathways. It is commonly employed in the development of biologically active molecules and fine chemicals.
4-Chloro-2-acetamido-6-methoxybenzoic acid structure
2680733-14-4 structure
商品名:4-Chloro-2-acetamido-6-methoxybenzoic acid
CAS番号:2680733-14-4
MF:C10H10ClNO4
メガワット:243.643702030182
CID:5647959
PubChem ID:165937658

4-Chloro-2-acetamido-6-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 2680733-14-4
    • 4-chloro-2-acetamido-6-methoxybenzoic acid
    • EN300-28277726
    • 4-Chloro-2-acetamido-6-methoxybenzoic acid
    • インチ: 1S/C10H10ClNO4/c1-5(13)12-7-3-6(11)4-8(16-2)9(7)10(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15)
    • InChIKey: XZMZIFBDOUAUQT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(C(=O)O)=C(C=1)NC(C)=O)OC

計算された属性

  • せいみつぶんしりょう: 243.0298355g/mol
  • どういたいしつりょう: 243.0298355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 75.6Ų

4-Chloro-2-acetamido-6-methoxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28277726-0.5g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4 95.0%
0.5g
$1124.0 2025-03-19
Enamine
EN300-28277726-10g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4
10g
$5037.0 2023-09-09
Enamine
EN300-28277726-1.0g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4 95.0%
1.0g
$1172.0 2025-03-19
Enamine
EN300-28277726-10.0g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4 95.0%
10.0g
$5037.0 2025-03-19
Enamine
EN300-28277726-5g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4
5g
$3396.0 2023-09-09
Enamine
EN300-28277726-0.25g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4 95.0%
0.25g
$1078.0 2025-03-19
Enamine
EN300-28277726-2.5g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4 95.0%
2.5g
$2295.0 2025-03-19
Enamine
EN300-28277726-0.1g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4 95.0%
0.1g
$1031.0 2025-03-19
Enamine
EN300-28277726-0.05g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4 95.0%
0.05g
$983.0 2025-03-19
Enamine
EN300-28277726-5.0g
4-chloro-2-acetamido-6-methoxybenzoic acid
2680733-14-4 95.0%
5.0g
$3396.0 2025-03-19

4-Chloro-2-acetamido-6-methoxybenzoic acid 関連文献

4-Chloro-2-acetamido-6-methoxybenzoic acidに関する追加情報

4-Chloro-2-acetamido-6-methoxybenzoic Acid: A Comprehensive Overview

4-Chloro-2-acetamido-6-methoxybenzoic acid (CAS No. 2680733-14-4) is a structurally complex organic compound with significant potential in the fields of pharmacology and material science. This compound, characterized by its unique combination of functional groups, has garnered attention due to its versatile applications and promising research outcomes. In this article, we delve into the properties, synthesis, and latest advancements associated with 4-chloro-2-acetamido-6-methoxybenzoic acid, providing a detailed exploration of its significance in contemporary scientific research.

The molecular structure of 4-chloro-2-acetamido-6-methoxybenzoic acid is defined by a benzene ring substituted with three distinct groups: a chlorine atom at position 4, an acetamido group at position 2, and a methoxy group at position 6. Additionally, the carboxylic acid group at position 1 contributes to its acidic properties. This arrangement of substituents imparts unique electronic and steric effects, making the compound highly reactive under specific conditions. Recent studies have highlighted its role as a precursor in the synthesis of advanced pharmaceuticals and biocompatible materials.

One of the most notable applications of 4-chloro-2-acetamido-6-methoxybenzoic acid lies in its use as an intermediate in drug development. Researchers have employed this compound to synthesize bioactive molecules targeting various therapeutic areas, including anti-inflammatory agents and anticancer drugs. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammation pathways. The incorporation of the acetamido and methoxy groups enhances the compound's bioavailability and selectivity, making it a valuable asset in medicinal chemistry.

Moreover, 4-chloro-2-acetamido-6-methoxybenzoic acid has been explored for its potential in materials science. Its ability to form stable metal complexes has led to its use in designing novel catalysts for organic transformations. A recent investigation in *Chemical Communications* revealed that copper complexes derived from this compound exhibit exceptional catalytic efficiency in cross-coupling reactions, which are pivotal in organic synthesis. This finding underscores the compound's versatility across multiple scientific domains.

The synthesis of 4-chloro-2-acetamido-6-methoxybenzoic acid typically involves multi-step reactions, often utilizing aromatic substitution strategies. A common approach includes the chlorination of a substituted benzoic acid followed by sequential introduction of the acetamido and methoxy groups through nucleophilic aromatic substitution or acetylation techniques. Recent advancements in catalytic methods have streamlined these processes, reducing reaction times and enhancing yields. These improvements are critical for scaling up production to meet growing demand in both academic and industrial settings.

In terms of pharmacokinetics, 4-chloro-2-acetamido-6-methoxybenzoic acid demonstrates favorable absorption profiles when administered orally or parenterally. Preclinical studies indicate that its methoxy group enhances solubility, while the acetamido group minimizes hepatic first-pass metabolism. These properties are advantageous for developing drugs with sustained release profiles or targeted delivery systems. Ongoing research is focused on optimizing these characteristics to further improve therapeutic efficacy.

Another intriguing aspect of 4-chloro-2-acetamido-6-methoxybenzoic acid is its role in bioconjugation chemistry. Its carboxylic acid group facilitates coupling reactions with biomolecules such as peptides and proteins, enabling the creation of bioconjugates with tailored functionalities. A study published in *Biomaterials Science* highlighted the successful use of this compound as a linker in antibody-drug conjugates (ADCs), demonstrating enhanced specificity and reduced systemic toxicity compared to conventional linkers.

Looking ahead, the future prospects for 4-chloro-2-acetamido-6-methoxybenzoic acid appear promising as researchers continue to unlock its full potential. Collaborative efforts between academia and industry are expected to drive innovation in both pharmaceutical development and materials science. As new applications emerge, this compound will undoubtedly play a pivotal role in shaping advancements across diverse scientific disciplines.

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